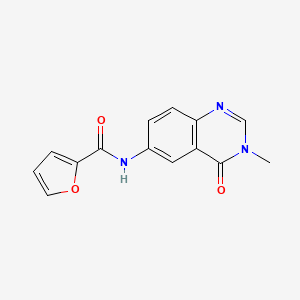

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide

Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is a quinazolinone derivative featuring a 3-methyl-substituted dihydroquinazolinone core linked to a furan-2-carboxamide group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation. This compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol.

Properties

Molecular Formula |

C14H11N3O3 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

N-(3-methyl-4-oxoquinazolin-6-yl)furan-2-carboxamide |

InChI |

InChI=1S/C14H11N3O3/c1-17-8-15-11-5-4-9(7-10(11)14(17)19)16-13(18)12-3-2-6-20-12/h2-8H,1H3,(H,16,18) |

InChI Key |

MEAGODTXZZVINM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. The reaction starts with anthranilic acid derivatives and amides . Modifications to the initial reaction path include using formic acid or different amines instead of amides, microwave-induced synthesis using formamide, and the use of various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve green chemistry approaches, such as the utilization of deep eutectic solvents (DES) and microwave-induced synthesis. These methods are designed to be more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide may exhibit anticancer properties through mechanisms such as:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of cancer cells in vitro, potentially through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Enzyme Inhibition

This compound may act as an enzyme inhibitor , modulating pathways relevant to disease processes. This includes potential inhibition of kinases involved in cancer signaling pathways.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of this compound revealed that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of biological processes essential for the survival or proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-(4-Chlorobenzyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide (PU468)

- Core Structure: Quinazolinone with 2-methyl and 4-chlorobenzyl substitutions.

- Key Differences: The 4-chlorobenzyl group introduces steric bulk and electron-withdrawing effects compared to the target compound’s 3-methyl group. Activity: Demonstrates UT-B inhibition, suggesting the importance of substituents on the quinazolinone ring for binding efficacy .

- Molecular Weight : ~335.76 g/mol (estimated).

N-Benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide

- Core Structure: Quinazolinone with 2-ethyl and tetrazolyl-biphenyl substitutions.

- Key Differences: Thiophene-2-carboxamide replaces the furan-2-carboxamide, altering electronic properties (thiophene is more aromatic than furan).

- Implications : The ethyl group may reduce metabolic stability compared to the target’s methyl group.

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

- Core Structure: Quinazolinone with acetamide linker and dihydrobenzofuran.

- Molecular Weight : 335.36 g/mol .

Molecular and Pharmacokinetic Properties

Key Observations:

- Substituent Effects :

- Molecular Weight : Lower molecular weight (e.g., 271.27 g/mol for the target) may favor better bioavailability compared to bulkier analogs (>335 g/mol).

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is a compound that belongs to the quinazolinone family, characterized by its unique structural features which include a furan ring and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H11N3O3 |

| Molecular Weight | 269.26 g/mol |

| LogP | 0.8896 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 57.995 Ų |

The compound's unique structure allows for various interactions within biological systems, making it a candidate for further pharmacological exploration .

Anticancer Activity

Research has indicated that compounds within the quinazolinone family exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antiviral Activity

The antiviral potential of this compound has also been explored. A study highlighted that derivatives of quinazolinones demonstrated effectiveness against viral targets by inhibiting reverse transcriptase activity. This compound's structural features may enhance its binding affinity to viral enzymes, thereby reducing viral replication rates .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that this compound exhibits potent antibacterial properties, potentially outperforming standard antibiotics like ampicillin in specific assays .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound likely acts as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Binding : Its structural configuration may allow it to bind effectively to receptors involved in cellular signaling pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.

Study on Antiviral Efficacy

Another study focused on the antiviral properties of the compound against HIV showed promising results. The compound was tested in vitro and exhibited an EC50 value of 0.35 µM against reverse transcriptase, indicating its potential as a lead compound for developing new antiviral therapies .

Study on Antibacterial Activity

A comprehensive screening against various bacterial strains revealed that this compound had MIC values ranging from 0.004 to 0.03 mg/mL for the most sensitive strains tested. These results highlight its potential as a novel antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.